molecular formula C20H25FN6O2 B4479861 N-(3-FLUOROPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE

N-(3-FLUOROPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4479861
M. Wt: 400.4 g/mol
InChI Key: HMBUPGJEAAATDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-FLUOROPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a morpholinyl-substituted pyrimidine, and a piperazine carboxamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUOROPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the fluorophenyl intermediate, followed by the introduction of the pyrimidine ring and the morpholine group. The final step involves coupling the piperazine carboxamide to the intermediate product. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of large-scale reactors, continuous flow systems, and automated control of reaction parameters to ensure consistent quality and efficiency. The choice of solvents, purification methods, and waste management are also critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUOROPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the fluorophenyl ring.

Scientific Research Applications

N-(3-FLUOROPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLOROPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE
  • N-(3-BROMOPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE

Uniqueness

N-(3-FLUOROPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the fluorophenyl group with the morpholinyl-substituted pyrimidine and piperazine carboxamide moiety makes it distinct from other similar compounds.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN6O2/c1-15-22-18(14-19(23-15)26-9-11-29-12-10-26)25-5-7-27(8-6-25)20(28)24-17-4-2-3-16(21)13-17/h2-4,13-14H,5-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBUPGJEAAATDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-FLUOROPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE

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